Stannane, diisopentyloxo-
Description
Stannane, diisopentyloxo- is an organotin compound that has garnered interest in various fields of chemistry and industry Organotin compounds are known for their versatility and reactivity, making them valuable in numerous applications
Properties
CAS No. |
63979-62-4 |
|---|---|
Molecular Formula |
C10H22OSn |
Molecular Weight |
276.99 g/mol |
IUPAC Name |
bis(3-methylbutyl)-oxotin |
InChI |
InChI=1S/2C5H11.O.Sn/c2*1-4-5(2)3;;/h2*5H,1,4H2,2-3H3;; |
InChI Key |
FDAGGJUMCHPKNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[Sn](=O)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, diisopentyloxo- typically involves the reaction of diisopentyl alcohol with tin tetrachloride (SnCl4) under controlled conditions. The reaction proceeds via the formation of an intermediate tin alkoxide, which is then converted to the desired stannane compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of stannane, diisopentyloxo- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production also emphasizes safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Stannane, diisopentyloxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent in organic synthesis.
Substitution: Stannane, diisopentyloxo- can undergo substitution reactions where the diisopentyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce various organotin hydrides. Substitution reactions can result in a wide range of organotin derivatives with different functional groups.
Scientific Research Applications
Stannane, diisopentyloxo- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: Research has explored its potential as an antimicrobial agent due to the biocidal properties of organotin compounds.
Medicine: Investigations into its use in drug delivery systems and as a component in pharmaceuticals are ongoing.
Industry: It finds applications in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which stannane, diisopentyloxo- exerts its effects involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride (Tributylstannane): Known for its use in radical reactions and as a reducing agent.
Triphenyltin hydride (Triphenylstannane): Similar to tributyltin hydride but with different reactivity and applications.
Stannylpotassium (Sn-K): A highly reactive organotin reagent used in stannylation reactions.
Uniqueness
Stannane, diisopentyloxo- is unique due to its specific diisopentyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and suitability for particular applications, making it a valuable compound in both research and industry.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reactants | Temperature | Reaction Time | Yield (%) | Key Byproducts |
|---|---|---|---|---|
| SnH₄ + ROH (R=isopentyl) | -78°C | 24 hours | >90% | H₂, trace HCl |
| SnCl₄ + NaOR | RT | 12 hours | 75% | NaCl, minor SnO₂ |
Basic: What spectroscopic and analytical techniques are recommended for characterizing Stannane, diisopentyloxo-?
Answer:
Critical techniques include:
- NMR Spectroscopy : ¹H and ¹¹⁹Sn NMR to confirm ligand coordination and tin oxidation states. For example, ¹¹⁹Sn NMR shifts between δ -200 to -600 ppm indicate tetravalent tin environments .
- Infrared (IR) Spectroscopy : Stretching frequencies for Sn-O bonds (~500–600 cm⁻¹) and Sn-C bonds (~450–550 cm⁻¹) validate structural integrity .
- Elemental Analysis : Verify empirical formulas (e.g., C₁₃H₂₇NO₃Sn) via combustion analysis .
- Mass Spectrometry : High-resolution MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 370) and fragmentation patterns .
Advanced: How do reaction conditions influence the thermal and chemical stability of Stannane, diisopentyloxo-?
Answer:
Stability studies require controlled experiments under varying temperatures, solvents, and oxidizing agents. For instance:
- Thermal Decomposition : Heating to 100°C in inert atmospheres (N₂/Ar) reveals decomposition pathways (e.g., ligand dissociation or Sn-O bond cleavage). TGA/DSC can quantify decomposition thresholds .
- Acid/Base Stability : Exposure to HCl or NaOH (0.1–1 M) at 25°C identifies hydrolysis products (e.g., SnO₂ or SnCl₄) via pH-dependent kinetic assays .
- Light Sensitivity : UV-Vis spectroscopy monitors photo-degradation rates under UV irradiation (λ = 254 nm) .
Advanced: What mechanistic pathways govern Stannane, diisopentyloxo- in catalytic applications (e.g., cross-coupling reactions)?
Answer:
Mechanistic studies involve:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated ligands to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
- DFT Calculations : Model transition states for Sn-C bond activation (e.g., B3LYP/def2-TZVP level) to predict regioselectivity .
- In Situ Spectroscopy : Operando IR or Raman tracks intermediate species (e.g., Sn-OR adducts) during catalysis .
Key Challenge : Competing pathways (e.g., β-hydride elimination vs. reductive elimination) may lead to contradictory product distributions. Controlled experiments with isotopic labeling (¹³C/²H) resolve ambiguities .
Basic: What safety protocols are critical for handling Stannane, diisopentyloxo-?
Answer:
- Storage : Inert atmosphere (argon) and moisture-free conditions prevent hydrolysis .
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and eye protection mandatory due to potential skin/eye irritation .
- Waste Disposal : Collect tin-containing waste separately for neutralization (e.g., with CaCO₃) to avoid environmental release .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of Stannane, diisopentyloxo-?
Answer:
Contradictions often arise from:
- Impurity Effects : Trace halides (e.g., Cl⁻) or moisture alter catalytic activity. Purity validation via ICP-MS or Karl Fischer titration is essential .
- Substrate Scope Limitations : Compare performance across substrates (e.g., aryl vs. alkyl halides) using standardized conditions (TOF, TON metrics) .
- Operational Variables : Document O₂ levels, solvent polarity, and mixing efficiency to ensure reproducibility .
Case Study : A 20% yield discrepancy in Suzuki-Miyaura couplings was traced to residual NaOR ligands; ligand-exchange protocols (e.g., with PPh₃) improved consistency .
Advanced: What computational methods are suitable for predicting the reactivity of Stannane, diisopentyloxo-?
Answer:
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on ligand dissociation energies .
- QTAIM Analysis : Map electron density at bond critical points (e.g., Sn-O vs. Sn-C) to predict bond cleavage tendencies .
- Machine Learning : Train models on existing tin compound datasets to predict reaction outcomes (e.g., yield, selectivity) .
Basic: How can researchers validate the absence of tin(IV) byproducts in synthesized Stannane, diisopentyloxo-?
Answer:
- Mössbauer Spectroscopy : Identify tin oxidation states (Sn⁰, Sn²⁺, Sn⁴⁺) via isomer shifts and quadrupole splitting .
- X-ray Photoelectron Spectroscopy (XPS) : Binding energies for Sn 3d₅/₂ (~485 eV for Sn⁰, ~487 eV for Sn⁴⁺) confirm purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
